4-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-6-ethoxy-2H-chromen-2-one
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Overview
Description
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from -10°C to 100°C, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction cascades, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a piperazine moiety.
Uniqueness
What sets 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25ClN2O3 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one |
InChI |
InChI=1S/C23H25ClN2O3/c1-2-28-19-7-8-22-20(14-19)18(13-23(27)29-22)16-26-11-9-25(10-12-26)15-17-5-3-4-6-21(17)24/h3-8,13-14H,2,9-12,15-16H2,1H3 |
InChI Key |
WZILVQXULRLNRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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